molecular formula C27H29N5O4 B11264849 2-(4-ethoxyphenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(4-ethoxyphenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11264849
M. Wt: 487.5 g/mol
InChI Key: UONKVVLPEUEIAL-UHFFFAOYSA-N
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Description

2-(4-ETHOXYPHENYL)-5-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of ethoxyphenyl and methoxyphenyl groups, as well as a piperazine moiety, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

The synthesis of 2-(4-ETHOXYPHENYL)-5-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate to form a pyrazole derivative. This intermediate is then reacted with 2-chloro-N-(2-methoxyphenyl)acetamide in the presence of a base to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-(4-ETHOXYPHENYL)-5-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4-ETHOXYPHENYL)-5-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE involves its interaction with molecular targets such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, including vasodilation, reduced blood pressure, and modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar compounds to 2-(4-ETHOXYPHENYL)-5-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE include:

These compounds share structural similarities and target similar biological pathways, but 2-(4-ETHOXYPHENYL)-5-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE is unique due to its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

Molecular Formula

C27H29N5O4

Molecular Weight

487.5 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C27H29N5O4/c1-3-36-21-10-8-20(9-11-21)22-18-24-27(34)31(16-17-32(24)28-22)19-26(33)30-14-12-29(13-15-30)23-6-4-5-7-25(23)35-2/h4-11,16-18H,3,12-15,19H2,1-2H3

InChI Key

UONKVVLPEUEIAL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC

Origin of Product

United States

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